(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Overview
Description
Methyl esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In the case of “(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester”, the hydrocarbon group is a methyl group.
Synthesis Analysis
Methyl esters can be synthesized from carboxylic acids and alcohols . The process involves the combination of the two, losing a molecule of water in the process. This is known as esterification .Molecular Structure Analysis
The molecular structure of a methyl ester involves the replacement of the hydrogen in the -COOH group of a carboxylic acid with a hydrocarbon group . The exact structure of “this compound” would depend on the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis
Methyl esters can undergo various chemical reactions. For example, they can undergo hydrolysis, which is the process of breaking down the ester with water . They can also be reduced to alcohols using reducing agents .Physical and Chemical Properties Analysis
Methyl esters have certain characteristic properties. For example, they are usually less dense than water and have a pleasant smell . The exact physical and chemical properties of “this compound” would depend on its specific structure.Scientific Research Applications
Kinetic and Dynamic Kinetic Resolution
The compound has been studied for its role in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives. The resolution process, catalyzed by Lipase A from Candida antarctica, demonstrated high enantioselectivity for the N-acylation of both N-4 and N-1 Boc-piperazine-2-carboxylic acid methyl esters, highlighting its potential in producing enantiopure compounds for pharmaceutical applications (Hietanen et al., 2011).
Synthesis of Novel Heterocyclic Amino Acids
Another research application involves the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, developed as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks. This work demonstrates the compound's versatility in synthesizing complex structures, providing valuable tools for pharmaceutical research and development (Matulevičiūtė et al., 2021).
Synthesis of Polyamides Containing Nucleobases
The compound's derivatives have been utilized in the synthesis of polyamides containing theophylline and thymine. These polyamides, synthesized via an addition reaction followed by hydrolysis, demonstrate the compound's utility in creating materials with potential for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Hattori & Kinoshita, 1979).
Solubility in Supercritical Carbon Dioxide
Research on the solubility of (S)-Boc-piperazine and its racemic form in supercritical carbon dioxide provides insight into its physical properties and potential for use in supercritical fluid extraction processes. This study is relevant for applications in pharmaceuticals, where supercritical CO2 is used for the extraction and purification of compounds (Uchida et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that esters, in general, are known to interact with various biological targets depending on their structure and functional groups .
Mode of Action
Esters are known to undergo hydrolysis in the presence of an acid or base, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various biological effects depending on the specific alcohol and carboxylic acid produced.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Esters, in general, are known to be rapidly absorbed and metabolized in the body . The rate of absorption and metabolism can be influenced by various factors, including the specific structure of the ester, the presence of other substances, and individual physiological factors.
Result of Action
The hydrolysis of esters can result in the formation of an alcohol and a carboxylic acid, which can have various effects depending on their specific structures and the cellular context .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the stability and reactivity of esters .
Future Directions
Methyl esters, including fatty acid methyl esters, have potential in various industries, including the chemical and energy sectors . They can be used to produce a wide range of useful chemicals, and research is ongoing to develop more efficient and sustainable methods of production and transformation .
Biochemical Analysis
Biochemical Properties
Esters, including (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, are known to participate in a variety of biochemical reactions. They are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Cellular Effects
For example, a marine-derived compound mycophenolic acid methyl ester (MAE) was found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .
Molecular Mechanism
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides .
Temporal Effects in Laboratory Settings
Esters are known to be involved in various biochemical reactions, and their effects can change over time depending on various factors such as concentration, temperature, and pH .
Dosage Effects in Animal Models
For example, the marine-derived compound mycophenolic acid methyl ester (MAE) was found to significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented due to the limited availability of research data. Esters are known to be involved in various metabolic pathways. For example, in degradation of phthalates, phthalic acid is reported to be the intermediate product .
Transport and Distribution
For example, esters are known to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
For example, S-Adenosyl-l-Meth:benzoic acid carboxyl methyltransferase (BAMT), an enzyme involved in the biosynthesis of the volatile ester methylbenzoate, was found to be a cytosolic enzyme .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAHFCVKNRRBU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363541 | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314741-39-4 | |
Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314741-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.